(6-Methyl-5-nitropyridin-2-yl)methanol

Catalog No.
S1541859
CAS No.
13603-40-2
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methyl-5-nitropyridin-2-yl)methanol

CAS Number

13603-40-2

Product Name

(6-Methyl-5-nitropyridin-2-yl)methanol

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)methanol

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3

InChI Key

YVGKDKNNONDERG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]
  • Chemical Intermediate: Due to the presence of a reactive methyl alcohol group and a nitro group, (6-Methyl-5-nitropyridin-2-yl)methanol has potential as a chemical intermediate. The methyl alcohol group could be used for further functionalization, while the nitro group could be reduced or undergo other chemical transformations to create new molecules. However, specific research examples utilizing (6-Methyl-5-nitropyridin-2-yl)methanol in this way are not documented in scientific databases.
  • Research on Similar Molecules: Scientists often explore compounds with similar structures to understand their properties and potential applications. In this case, research on other nitropyridine derivatives or pyridine-based alcohols might provide clues for the potential uses of (6-Methyl-5-nitropyridin-2-yl)methanol.

Finding More Information:

  • Scientific databases like PubChem or SciFinder might offer more information on the physical and chemical properties of (6-Methyl-5-nitropyridin-2-yl)methanol, which could be helpful in predicting potential research applications (, ).
  • Searching for patents related to (6-Methyl-5-nitropyridin-2-yl)methanol might reveal industrial applications or potential uses in specific technologies ().

(6-Methyl-5-nitropyridin-2-yl)methanol is a chemical compound characterized by the presence of a pyridine ring with a methyl and nitro substituent at specific positions. Its molecular formula is C7H8N2O3C_7H_8N_2O_3 and it has a molecular weight of approximately 168.15 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties, which influence its reactivity and biological activity.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic substitution, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
  • Oxidation: The compound may also participate in oxidation reactions, where the hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions .

Several methods exist for synthesizing (6-Methyl-5-nitropyridin-2-yl)methanol:

  • Nitration of Pyridine Derivatives: Starting from 6-methylpyridin-2-amine, nitration can introduce the nitro group at the desired position.
  • Reduction of Nitro Compounds: The nitro group in related compounds can be selectively reduced to form (6-Methyl-5-nitropyridin-2-yl)methanol.
  • Reactions with Aldehydes: The reaction of 6-methylpyridin-2-aldehyde with reducing agents may also yield the target compound .

These methods can vary in efficiency and yield depending on the specific conditions employed, such as temperature, solvent, and catalysts.

(6-Methyl-5-nitropyridin-2-yl)methanol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific enzymes or pathways.
  • Material Science: Its unique chemical structure allows for incorporation into various materials, potentially enhancing properties such as thermal stability or reactivity.

Research into its applications is ongoing, particularly in the context of medicinal chemistry and materials research .

Interaction studies involving (6-Methyl-5-nitropyridin-2-yl)methanol focus on understanding how it interacts with biological molecules. These studies typically investigate:

  • Enzyme Inhibition: Assessing how effectively the compound inhibits specific enzymes which could lead to therapeutic benefits.
  • Binding Affinity: Evaluating how strongly (6-Methyl-5-nitropyridin-2-yl)methanol binds to target proteins or receptors.

Such studies are essential for determining the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (6-Methyl-5-nitropyridin-2-yl)methanol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
3-Nitro-6-pyridinemethanol36625-57-70.84Different position of nitro group
6-Methyl-5-nitropyridin-3-ol36625-63-50.80Hydroxyl group instead of methanol
N-(3-methyl-5-nitropyridin-2-yl)acetamide89862-02-20.71Acetamide functional group
(3,5-Dimethyl-4-nitropyridin-2-yl)methanol149082-03-10.71Additional methyl substituents
2-Hydroxy-4-methyl-5-nitropyridine21901-41-70.70Hydroxymethyl substitution

The uniqueness of (6-Methyl-5-nitropyridin-2-yl)methanol lies in its specific combination of functional groups and their positions on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

0.2

Wikipedia

(6-Methyl-5-nitropyridin-2-yl)methanol

Dates

Last modified: 08-15-2023

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